molecular formula C11H12N2 B11915182 1-(Quinolin-5-yl)ethanamine CAS No. 1083273-83-9

1-(Quinolin-5-yl)ethanamine

Cat. No.: B11915182
CAS No.: 1083273-83-9
M. Wt: 172.23 g/mol
InChI Key: ZLEHAUWQPBCLBY-UHFFFAOYSA-N
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Description

1-(Quinolin-5-yl)ethanamine is an organic compound that features a quinoline ring attached to an ethanamine group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

1-(Quinolin-5-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex quinoline-based molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-5-yl)ethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

1-(Quinolin-5-yl)ethanamine can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, which lacks the ethanamine group.

    2-(Quinolin-5-yl)ethanamine: A similar compound with the ethanamine group attached at a different position.

    Quinolin-5-ylmethanamine: Another derivative with a methanamine group instead of an ethanamine group.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ethanamine group provides additional sites for chemical modification, making it a versatile building block in synthetic chemistry.

Properties

CAS No.

1083273-83-9

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-quinolin-5-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3

InChI Key

ZLEHAUWQPBCLBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=NC2=CC=C1)N

Origin of Product

United States

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